molecular formula C7H4ClF3N4 B13720893 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13720893
M. Wt: 236.58 g/mol
InChI Key: JBYFEYDRKLLMIC-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as an amino group, a chloro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-6-chloropyridine with trifluoromethyl-substituted triazole derivatives in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .

Scientific Research Applications

2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H4ClF3N4/c8-3-1-4(7(9,10)11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14)

InChI Key

JBYFEYDRKLLMIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)C(F)(F)F

Origin of Product

United States

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